
2-(2-フェニルエチル)オキシラン
概要
説明
(3,4-Epoxybutyl)benzene, commonly known as 3,4-EB, is an organic compound that is widely used in the synthesis of various compounds, including pharmaceuticals, fragrances, and perfumes. It is a colorless liquid with a sweet, musty odor and is highly volatile. 3,4-EB is a structural isomer of the more commonly known compound, 3-ethylbenzene, and is an important intermediate in the synthesis of many compounds. In
科学的研究の応用
環拡大反応
2-(2-フェニルエチル)オキシランは、より大きく複雑なヘテロ環を合成する上で重要な環拡大反応における貴重な基質です 。これらの反応は、しばしばオキシラン環への原子または基の挿入を伴い、新しい炭素-炭素結合または炭素-ヘテロ原子結合の形成をもたらします。2-(2-フェニルエチル)オキシランの汎用性により、医薬品や農薬の開発に不可欠なさまざまな環サイズとタイプを作成することができます。
材料科学への応用
材料科学において、2-(2-フェニルエチル)オキシランは、重合または共重合して、靭性や耐薬品性などの望ましい特性を持つ新規材料を形成することができます 。これらの材料は、コーティング、接着剤、複合材に使用できます。この化合物は、制御された重合を受けることができるため、特定の機械的特性と熱的特性を持つ材料を設計するための貴重なモノマーです。
生命科学研究
2-(2-フェニルエチル)オキシランは、生物学的に活性な分子の合成のためのビルディングブロックとして、生命科学において役割を果たしています 。その反応性により、天然物や潜在的な治療薬に見られる複雑な分子構造を構築することができます。この化合物のエポキシド基は、さまざまな変換を受けることができ、生物活性に必要な多様な官能基への経路を提供します。
化学合成
合成化学において、2-(2-フェニルエチル)オキシランは、複雑な有機分子の合成における中間体として使用されます 。その反応性により、キラリティを導入したり、炭素-炭素結合を構築したりできる変換が可能になります。この化合物は、キラル中心の作成がエナンチオマー的に純粋な医薬品の製造に不可欠である不斉合成に特に有用です。
クロマトグラフィー
2-(2-フェニルエチル)オキシランは、クロマトグラフィーにおいて、複雑な混合物を分析するための標準または誘導体化剤として使用できます 。その独特の化学的特性により、さまざまな分析対象物と相互作用し、それらの分離と識別を支援します。このアプリケーションは、化合物の正確な測定と分析が求められる分析化学において不可欠です。
分析研究
分析研究において、2-(2-フェニルエチル)オキシランは、さまざまな物質の検出と定量のための方法開発で頻繁に使用されます 。その明確に定義された物理的および化学的特性により、NMR、HPLC、LC-MS、UPLCなどの手法における校正標準に適した候補になります。これにより、分析手順における正確で信頼性の高い結果が保証されます。
Safety and Hazards
The safety data sheet for benzene, a related compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .
作用機序
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that 2-(2-phenylethyl)oxirane could potentially interact with biological targets containing nucleophilic groups.
Mode of Action
The mode of action of 2-(2-phenylethyl)oxirane involves its interaction with its targets through nucleophilic attack . The oxygen atom in the three-membered oxirane ring is electropositive and can react with nucleophilic sites on target molecules . This reaction can lead to the opening of the oxirane ring and the formation of new covalent bonds .
Biochemical Pathways
The compound’s reactivity suggests that it could potentially interfere with various biochemical processes, particularly those involving molecules with nucleophilic groups .
Pharmacokinetics
They can be metabolized by various enzymes, particularly those in the liver, and are typically excreted in the urine .
Result of Action
Given its reactivity, it could potentially modify the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-(2-phenylethyl)oxirane can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is present .
生化学分析
Biochemical Properties
(3,4-Epoxybutyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The epoxide group in (3,4-Epoxybutyl)benzene can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects . Additionally, it can undergo hydrolysis by epoxide hydrolases, converting it into diols, which are less reactive and more easily excreted from the body .
Cellular Effects
(3,4-Epoxybutyl)benzene affects various types of cells and cellular processes. It can influence cell function by interacting with cellular macromolecules, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways like the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses .
Molecular Mechanism
The molecular mechanism of (3,4-Epoxybutyl)benzene involves its interaction with biomolecules at the molecular level. The epoxide group can form covalent adducts with nucleophilic sites in proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, the formation of DNA adducts can result in mutations and genomic instability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Epoxybutyl)benzene can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that (3,4-Epoxybutyl)benzene can degrade over time, leading to the formation of less reactive metabolites . Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function . In vitro and in vivo studies have demonstrated that chronic exposure to (3,4-Epoxybutyl)benzene can lead to persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of (3,4-Epoxybutyl)benzene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . Additionally, high doses of (3,4-Epoxybutyl)benzene can result in toxic effects such as DNA damage and apoptosis .
Metabolic Pathways
(3,4-Epoxybutyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates . These intermediates can undergo further metabolism by epoxide hydrolases, resulting in the formation of diols . The compound can also be conjugated with glutathione, a tripeptide that helps detoxify reactive metabolites . These metabolic pathways play a crucial role in determining the compound’s toxicity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (3,4-Epoxybutyl)benzene within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters . Once inside the cell, it can bind to intracellular proteins and lipids, affecting its localization and accumulation . The distribution of (3,4-Epoxybutyl)benzene within tissues can vary depending on the tissue’s metabolic activity and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of (3,4-Epoxybutyl)benzene can impact its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals and post-translational modifications can direct (3,4-Epoxybutyl)benzene to these compartments, influencing its biochemical properties and effects . For example, the localization of the compound to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .
特性
IUPAC Name |
2-(2-phenylethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAGAVQROERFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920840 | |
| Record name | 2-(2-Phenylethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-76-7 | |
| Record name | 2-(2-Phenylethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Epoxybutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenylethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,4-EPOXYBUTYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K679U53X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
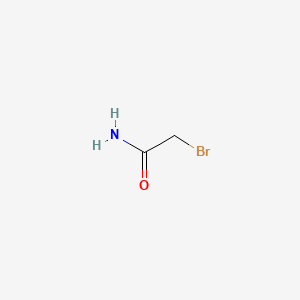
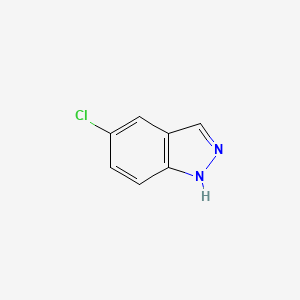
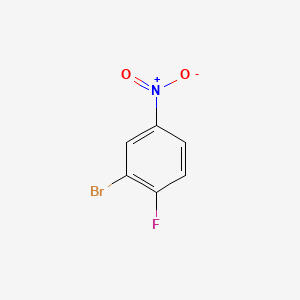
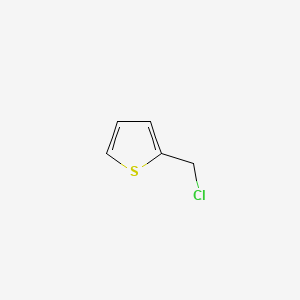
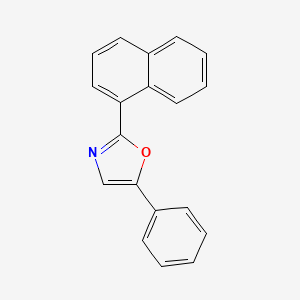

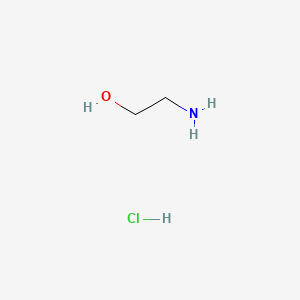
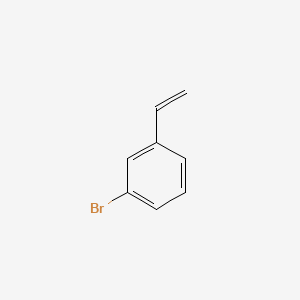
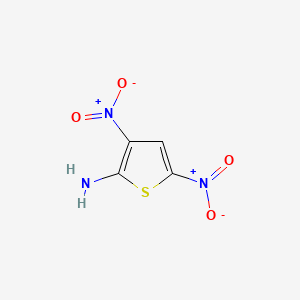
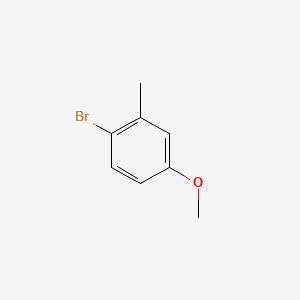
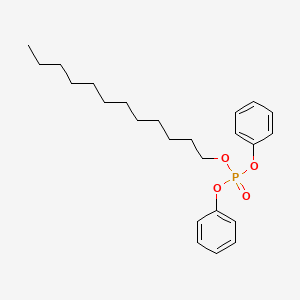

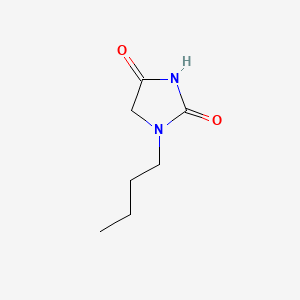
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
